2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955554-78-5
VCID: VC6086810
InChI: InChI=1S/C6H6N2O3.ClH/c7-5-4(6(10)11)1-3(9)2-8-5;/h1-2,9H,(H2,7,8)(H,10,11);1H
SMILES: C1=C(C=NC(=C1C(=O)O)N)O.Cl
Molecular Formula: C6H7ClN2O3
Molecular Weight: 190.58

2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride

CAS No.: 1955554-78-5

Cat. No.: VC6086810

Molecular Formula: C6H7ClN2O3

Molecular Weight: 190.58

* For research use only. Not for human or veterinary use.

2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride - 1955554-78-5

Specification

CAS No. 1955554-78-5
Molecular Formula C6H7ClN2O3
Molecular Weight 190.58
IUPAC Name 2-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H6N2O3.ClH/c7-5-4(6(10)11)1-3(9)2-8-5;/h1-2,9H,(H2,7,8)(H,10,11);1H
Standard InChI Key QTJBPNFWCPYHQB-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)O)N)O.Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

The molecular formula of the compound is C₆H₆N₂O₃·HCl, with a molecular weight of 190.59 g/mol (154.12 g/mol for the free base + 36.46 g/mol for HCl). The SMILES notation C1=C(C=NC(=C1C(=O)O)N)O.Cl confirms the substitution pattern, while the InChIKey ZGEVQBVNJDLHQX-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry analysis, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.04512128.7
[M+Na]⁺177.02706139.3
[M-H]⁻153.03056128.4

These values suggest moderate polarity, aligning with its functional groups .

Synthesis and Industrial Production

Protection-Deprotection Strategies

A patented synthesis route for 2-amino-5-hydroxypyridine involves halogenated precursors (e.g., 2-amino-5-bromopyridine) undergoing sequential protection, substitution, and deprotection . For the target compound, analogous steps could be adapted:

  • Amino Protection: Reacting 2-amino-5-bromopyridine with tert-butoxycarbonyl (Boc) anhydride.

  • Carboxylic Acid Introduction: Halogen displacement at position 3 using cyanide followed by hydrolysis to ‑COOH.

  • Deprotection: Acidic removal of Boc and hydroxyl groups via HCl, yielding the hydrochloride salt .

Alternative Pathways

Meldrum’s acid-based condensations, as demonstrated in nicotinic acid derivatives, offer another route. Reacting Meldrum’s acid with orthoformate and aniline generates intermediates that cyclize with cyanoacetamide derivatives under basic conditions, forming pyridine-3-carboxylic acid scaffolds .

Chemical Reactivity and Stability

Functional Group Interactions

The compound’s reactivity is dominated by:

  • Amino Group: Participates in nucleophilic substitution (e.g., acylation, alkylation).

  • Hydroxyl Group: Susceptible to oxidation to ketones or electrophilic aromatic substitution.

  • Carboxylic Acid: Forms esters, amides, or salts; decarboxylation at elevated temperatures .

Stability Considerations

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) but may decompose under prolonged exposure to light or heat due to the labile hydroxyl and amino groups.

Comparison with Related Compounds

CompoundKey DifferencesBiological Relevance
2-Amino-3-hydroxypyridineLacks carboxylic acid groupLimited solubility
5-Hydroxynicotinic acidNo amino group at position 2Antioxidant properties
2,5-Dihydroxypyridine-3-carboxylic acidAdditional hydroxyl at position 2Enhanced metal chelation capacity

The target compound’s unique substitution pattern balances solubility and reactivity, making it versatile for drug design .

Challenges and Future Directions

Current limitations include sparse literature on direct applications and scalability of synthesis. Future research should prioritize:

  • Optimized Synthesis: Developing one-pot reactions to improve yield (>70%) and purity.

  • Biological Screening: Testing against cancer cell lines (e.g., HeLa, MCF-7) and microbial pathogens.

  • Computational Modeling: Predicting binding affinities for target proteins (e.g., COX-2, HIV protease).

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